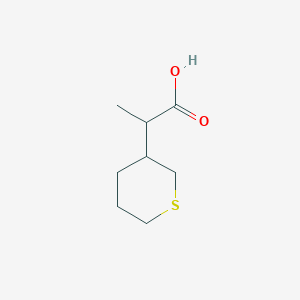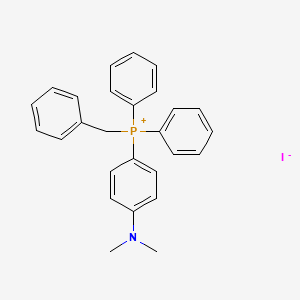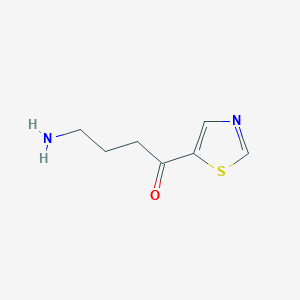
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the hydroxypropan-1-one moiety. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against multidrug-resistant pathogens.
Medicine: Potential use in the development of novel antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and chlorine groups enable it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity . Specific pathways and targets may vary depending on the application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-2-hydroxypropan-1-one: Lacks chlorine atoms, resulting in different reactivity and applications.
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring, offering different biological activities.
Uniqueness
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is unique due to its specific combination of hydroxyl and chlorine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90486-53-6 |
|---|---|
Fórmula molecular |
C9H8Cl2O3 |
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8Cl2O3/c1-4(12)8(13)6-2-5(10)3-7(11)9(6)14/h2-4,12,14H,1H3 |
Clave InChI |
OHRSCORTQFVSFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC(=C1)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)




![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)

![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)
